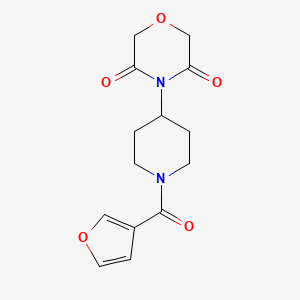

4-(1-(Furan-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(1-(Furan-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule. It contains a furan ring, a piperidine ring, and a morpholine dione group . The empirical formula is C10H11NO3 and the molecular weight is 193.20 .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a piperidine ring, and a morpholine dione group . The InChI string representation of the molecule is1S/C10H11NO3/c12-8-3-5-11 (6-4-8)10 (13)9-2-1-7-14-9/h1-2,7H,3-6H2 . Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C10H11NO3 and the molecular weight is 193.20 .Aplicaciones Científicas De Investigación

Nucleophilic Substitution Reactions

Research on nucleophilic substitutions of related compounds demonstrates the versatility of furan derivatives in synthetic chemistry. For instance, 2-chloronaphtho[2,3-b]furan-4,9-dione reacts with amines including pyrrolidine and morpholine to yield compounds with potential for further chemical transformations (Koyanagi et al., 1998). This study highlights the high reactivity of furan derivatives with amines, producing a variety of compounds through nucleophilic substitutions at room temperature.

Synthesis of Spiroheterocycles

The synthesis of spiroheterocycles from isatins, urea, and piperidine or morpholine derivatives demonstrates the application of these compounds in creating complex molecular architectures. This process is notable for its high yields and efficiency, introducing functional groups like pyridyl and morpholinyl into the product structures, which could be beneficial for pharmaceutical applications (Gao et al., 2017).

Anticancer Activity Evaluation

A study involving the condensation of iminodiacetic acid with various amines, including morpholine, to produce piperazine-2,6-dione derivatives, evaluated these compounds for anticancer activity. Some derivatives exhibited significant anticancer effects against various cancer cell lines, showcasing the potential therapeutic applications of these compounds (Kumar et al., 2013).

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations have been explored for the design of ionic liquid crystals. This research demonstrates the diverse mesomorphic behavior of these compounds, including the formation of high-ordered smectic and hexagonal columnar phases, depending on the type of cation and anion used. Such materials could have applications in electronic displays and other advanced technologies (Lava et al., 2009).

Inhibitory Effects on Enzymes

Isatin Mannich bases incorporating morpholine and piperidine moieties have been evaluated for their inhibitory effects on carbonic anhydrases and cholinesterase enzymes. The compounds demonstrated potent inhibitory activity, suggesting their potential as leads for the development of new therapeutic agents targeting these enzymes (Ozgun et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[1-(furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c17-12-8-21-9-13(18)16(12)11-1-4-15(5-2-11)14(19)10-3-6-20-7-10/h3,6-7,11H,1-2,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPLHVNDXJNNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2563216.png)

![2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B2563219.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2563220.png)

![(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563224.png)

![N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563226.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-difluorobenzamide](/img/structure/B2563228.png)

![2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2563230.png)

![methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2563232.png)

![1-[(E)-[(4R,4As,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;acetic acid](/img/structure/B2563233.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2563235.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2563236.png)